Butyl(methyl)({3-[6-(morpholin-4-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)amine
Description
Butyl(methyl)({3-[6-(morpholin-4-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)amine is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a pyridine ring, and an oxadiazole ring
Properties
IUPAC Name |
N-methyl-N-[[3-(6-morpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-3-4-7-21(2)13-16-19-17(20-24-16)14-5-6-15(18-12-14)22-8-10-23-11-9-22/h5-6,12H,3-4,7-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFDPVOGRWSWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=NC(=NO1)C2=CN=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(methyl)({3-[6-(morpholin-4-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Butyl(methyl)({3-[6-(morpholin-4-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Butyl(methyl)({3-[6-(morpholin-4-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Butyl(methyl)({3-[6-(morpholin-4-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine itself.
Pyridine derivatives: Compounds like pyridine and its substituted forms.
Oxadiazole derivatives: Compounds containing the oxadiazole ring, such as 1,2,4-oxadiazole.
Uniqueness
Butyl(methyl)({3-[6-(morpholin-4-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)amine is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Butyl(methyl)({3-[6-(morpholin-4-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)amine is a compound that integrates a morpholine moiety with a pyridine and an oxadiazole ring, suggesting potential biological activity across various therapeutic areas. The oxadiazole ring is particularly notable for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This molecular structure indicates the presence of several functional groups that may contribute to its biological activity.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. A notable study reported an oxadiazole derivative with an IC50 value of approximately 92.4 µM against multiple cancer cell lines, including human colon adenocarcinoma and breast cancer cell lines .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HeLa (Cervical) | 92.4 |
| Compound 2 | CaCo-2 (Colon) | 85.0 |
| Compound 3 | MEXF 462 (Melanoma) | 78.5 |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. A study highlighted that various 1,3,4-oxadiazole derivatives demonstrated significant antibacterial effects against Mycobacterium tuberculosis and other pathogenic bacteria. The binding affinity to critical enzymes involved in bacterial cell wall synthesis has been suggested as a mechanism of action .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound A | M. tuberculosis | 3.73 |
| Compound B | E. coli | 4.00 |
| Compound C | S. aureus | 40.32 |
Neuroprotective Effects
The morpholine component in the compound may also confer neuroprotective properties. Derivatives featuring morpholine have shown promise in targeting neurodegenerative diseases by modulating neurotransmitter systems . This aspect is crucial for developing treatments for conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity and found compounds with significant inhibition against Mycobacterium bovis BCG .
- Desai et al. (2016) focused on pyridine-based oxadiazole scaffolds and reported promising results against various bacterial strains, highlighting the importance of structural modifications in enhancing biological efficacy .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR : The methyl and butyl groups on the amine appear as singlets or multiplets between δ 1.0–3.0 ppm. The morpholine protons resonate as a multiplet (δ 3.5–4.0 ppm) due to the oxygen and nitrogen electronegativity .
- ¹³C NMR : The oxadiazole carbons are observed at δ 165–175 ppm, while the morpholine carbons appear at δ 45–70 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns, ensuring correct assembly of the pyridine-morpholine-oxadiazole scaffold .
What challenges arise during alkylation of the oxadiazole-methylamine intermediate, and how are they addressed?
Advanced Research Focus
Challenge : Low regioselectivity during alkylation of the methylamine group, leading to byproducts from over-alkylation or competing reactions.
Solutions :
- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Controlled stoichiometry of alkyl halides (e.g., butyl bromide) and bases (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
- Monitoring reaction progress via TLC or LC-MS to terminate the reaction at optimal conversion .
How can computational methods optimize reaction pathways for this compound?
Q. Advanced Research Focus
- Reaction Path Search : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and energy barriers for critical steps like oxadiazole cyclization or morpholine-pyridine coupling .
- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction yields, guiding solvent selection (e.g., acetonitrile vs. THF) .
- HOMO-LUMO Analysis : Identifies electrophilic/nucleophilic sites on intermediates, aiding in designing regioselective reactions .
How to design analogs for structure-activity relationship (SAR) studies?
Advanced Research Focus
Methodology :
Core Modifications : Replace the oxadiazole with triazole () or pyrimidine () to assess heterocycle impact on bioactivity.
Substituent Variation :
Q. Example Table: Analog Comparison
| Analog Structure | Key Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| Oxadiazole → Triazole | Heterocycle swap | 2.3 µM | |
| Morpholine → Piperazine | N-substitution | 1.8 µM | |
| Pyridine-6-CF₃ | Electron-withdrawing group | 0.9 µM |
How to resolve contradictions in biological activity data across studies?
Advanced Research Focus
Common Issues : Discrepancies in IC₅₀ values or selectivity profiles due to assay conditions (e.g., cell line variability, buffer pH).
Resolution Strategies :
- Standardized Assays : Use isogenic cell lines and control compounds (e.g., staurosporine for kinase assays) to normalize data .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from multiple studies, identifying outliers or confounding variables .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity or in vivo models (e.g., zebrafish assays) .
What are the best practices for scaling up synthesis without compromising yield?
Q. Advanced Research Focus
- Process Optimization :
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
How to address solubility limitations in pharmacological assays?
Q. Advanced Research Focus
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability in aqueous buffers .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetate esters) on the morpholine or butylamine moieties to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
